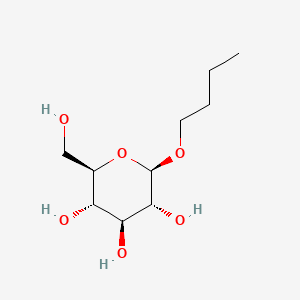

Butyl beta-D-glucopyranoside

Übersicht

Beschreibung

Butyl beta-D-glucopyranoside is a non-ionic surfactant with the molecular formula C10H20O6 and a molecular weight of 236.27 g/mol . It is commonly used in biochemical research due to its ability to solubilize proteins and other biomolecules. This compound is characterized by its amphipathic nature, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butyl beta-D-glucopyranoside can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of β-glucosidase to catalyze the reaction between glucose and butanol in non-aqueous solvents . This method is preferred due to its regio- and stereo-selectivity under mild conditions. The reaction typically occurs at 30°C with a yield of around 67% .

Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis route. This includes five consecutive steps: acetylation of glucose, selective deacetylation at the C1 position, conversion to trichloroacetimidate, coupling with butanol, and deprotection . This method allows for the production of large quantities of the compound with high purity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Butyl β-D-glucopyranoside undergoes hydrolysis under acidic or enzymatic conditions to yield glucose and butanol .

Acid-Catalyzed Hydrolysis

-

Mechanism : Follows an A1 (specific acid catalysis) pathway with protonation of the glycosidic oxygen .

-

Kinetics :

Enzymatic Hydrolysis

-

β-Glucosidases from Dalbergia cochinchinensis mutants achieve 96% hydrolysis yield at pH 5 and 30°C .

-

Thermostable mutants (e.g., Bgl1D187) retain activity at 50°C with a 10-fold longer half-life compared to wild-type enzymes .

Fischer Glycosylation

Butyl β-D-glucopyranoside is synthesized via acid-catalyzed reactions between glucose and butanol:

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| Toluene-4-sulfonic acid | 100 | 64 |

| Montmorillonite K-10 | 90 | 82 |

| H₂SO₄ | 150 | 66 |

| Microwave irradiation reduces reaction time to 10 minutes . |

Enzymatic Transglycosylation

-

Mutant β-glucosidase Bgl1D187 shows 23-fold higher catalytic efficiency (kₐₜ/Kₘ = 561.72 mM⁻¹s⁻¹) than wild-type enzymes for p-nitrophenyl-β-D-glucopyranoside substrates .

Glycosylation and Derivative Formation

Butyl β-D-glucopyranoside participates in glycosyl transfer reactions:

Alkylation

Enzymatic Modifications

-

Lipases (e.g., Candida antarctica) esterify butyl glucoside with lauric acid under vacuum (7.5 Torr) at 70°C .

-

Transglycosylation with permethylated donors generates branched oligosaccharides in trimethyl trifluoromethanesulfonate .

Thermal and Chemical Stability

| Property | Value |

|---|---|

| Decomposition Temp. | 202.9°C (Flash Point) |

| Half-life at 60°C | 298 min (Bgl1D2 mutant) |

| Solubility | 1.2 g/L in water (25°C) |

Wissenschaftliche Forschungsanwendungen

Enzyme Studies

1.1 Substrate for Glycosidases

BBG serves as an effective model substrate for studying glycosidases, enzymes that hydrolyze glycosidic bonds. Its water solubility and structural simplicity allow researchers to investigate enzyme kinetics and mechanisms. For instance, studies have demonstrated that BBG can be hydrolyzed by beta-glucosidases, leading to the release of glucose and butyl alcohol .

1.2 Protein Engineering and Mutagenesis

Recent research has focused on enhancing the catalytic efficiency of beta-glucosidases through directed evolution techniques. A notable study reported the development of a mutant enzyme (Bgl1D187) with five amino acid substitutions that significantly improved both thermostability and catalytic activity when utilizing BBG as a substrate . This advancement highlights BBG's role in optimizing enzyme performance under various conditions.

Drug Delivery Systems

2.1 Potential in Pharmaceutical Applications

BBG's ability to mimic complex carbohydrates positions it as a candidate for drug delivery systems. Its structure allows it to interact with both hydrophilic and lipophilic environments, making it suitable for formulating drug carriers that enhance bioavailability.

2.2 Case Study: Radiolabeled Glucosides

A study synthesized radiolabeled butyl beta-D-glucosides for evaluating their distribution in biological systems. The findings indicated that these compounds could effectively track renal clearance pathways in vivo, suggesting their potential utility in medical imaging and targeted therapies .

Industrial Applications

3.1 Surfactant Properties

BBG has been explored for its surfactant properties in various cleaning formulations. Its ability to reduce surface tension makes it an essential component in products designed for efficient cleaning and emulsification processes .

3.2 Use in Food Industry

In the food sector, BBG is investigated as a stabilizer and emulsifier, contributing to the texture and stability of food products. Its non-toxic nature makes it suitable for use in food formulations where safety is paramount.

Summary of Key Findings

Wirkmechanismus

The mechanism of action of butyl beta-D-glucopyranoside involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction is facilitated by the amphipathic nature of the compound, allowing it to solubilize and stabilize various biomolecules . The primary molecular targets are membrane proteins, which are stabilized by the compound’s ability to insert into lipid bilayers and maintain protein structure .

Vergleich Mit ähnlichen Verbindungen

- Octyl beta-D-glucopyranoside

- Decyl beta-D-glucopyranoside

- Hexyl beta-D-glucopyranoside

Comparison: Butyl beta-D-glucopyranoside is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity . This balance makes it particularly effective in solubilizing membrane proteins compared to its shorter or longer chain counterparts. For example, octyl beta-D-glucopyranoside has a longer chain, making it more hydrophobic and less effective in certain applications .

Biologische Aktivität

Butyl beta-D-glucopyranoside (BBG) is a glycoside compound that has garnered attention for its biological activities and potential applications in various fields, including biochemistry and medicine. This article reviews the current understanding of BBG's biological activity, synthesizing findings from diverse studies and presenting data in a structured format.

This compound is a glycoside with the molecular formula and a molecular weight of 236.26 g/mol. It is commonly used as a biochemical reagent in glycobiology research, facilitating studies related to carbohydrate interactions and enzymatic reactions.

1. Enzymatic Reactions

BBG has been shown to participate in enzymatic reactions as a substrate for various glycosidases. For instance, Agrobacterium tumefaciens beta-glucosidase (Cbg1) has demonstrated the ability to convert p-nitrophenyl beta-D-glucopyranoside into BBG with over 80% efficiency when in the presence of butanol, indicating its role in transglycosylation reactions . This property highlights BBG's potential as a building block in synthetic carbohydrate chemistry.

2. Thermostability and Catalytic Activity

Recent studies have focused on enhancing the thermostability and catalytic efficiency of β-glucosidases using BBG as a substrate. For example, directed evolution techniques have been employed to create mutant enzymes with improved performance in high-temperature environments, which is crucial for industrial applications . The incorporation of BBG in these studies has provided insights into enzyme-substrate interactions and stability under varying conditions.

Table 1: Summary of Biological Activities Associated with this compound

Case Study 1: Enzymatic Synthesis of Butyl-β-D-Galactoside

A study explored the synthesis of butyl-β-D-galactoside using immobilized β-galactosidase enzymes in biphasic systems involving BBG. The research highlighted the influence of solvent composition on enzyme activity and product yield, demonstrating how BBG can be effectively utilized in biocatalytic processes .

Case Study 2: Glycobiology Applications

In glycobiology, BBG serves as a crucial reagent for studying glycan interactions and modifications. Its role in facilitating the synthesis of complex carbohydrates has been documented, showcasing its importance in understanding carbohydrate biology .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZANQLIRVMZFOS-HOTMZDKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021370 | |

| Record name | Beta-D-Glucopyranoside, butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5391-18-4 | |

| Record name | Butyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-D-Glucopyranoside, butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TBL42142 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.